![molecular formula C16H30N2O B6106926 {1'-[(2E)-2-methyl-2-buten-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6106926.png)
{1'-[(2E)-2-methyl-2-buten-1-yl]-1,3'-bipiperidin-4-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1'-[(2E)-2-methyl-2-buten-1-yl]-1,3'-bipiperidin-4-yl}methanol, also known as BMT-047, is a chemical compound with potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been studied for its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of {1'-[(2E)-2-methyl-2-buten-1-yl]-1,3'-bipiperidin-4-yl}methanol is not fully understood. However, it has been suggested that this compound may act by modulating the activity of neurotransmitters in the brain. This compound has been found to increase the level of dopamine in the brain, which may be responsible for its antiparkinsonian activity. Moreover, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which may be responsible for its anti-inflammatory and analgesic activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase the level of dopamine in the brain, which may be responsible for its antiparkinsonian activity. Moreover, this compound has been found to inhibit the activity of COX-2, which may be responsible for its anti-inflammatory and analgesic activity. This compound has also been found to have potential anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
{1'-[(2E)-2-methyl-2-buten-1-yl]-1,3'-bipiperidin-4-yl}methanol has various advantages and limitations for lab experiments. One of the advantages is that it is easy to synthesize and can be obtained in high yield and purity. Moreover, this compound has been found to have potential therapeutic applications, which makes it an attractive compound for further research. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its activity.
Orientations Futures
There are various future directions for the research on {1'-[(2E)-2-methyl-2-buten-1-yl]-1,3'-bipiperidin-4-yl}methanol. One of the future directions is to study the mechanism of action of this compound in more detail. This will help to design experiments to study its activity and potential therapeutic applications. Moreover, further research is needed to study the anticancer activity of this compound in more detail. Additionally, the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease, should be explored. Finally, the development of analogs of this compound with improved activity and selectivity should be pursued.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic applications. It has been found to have anticonvulsant, anti-inflammatory, and analgesic properties. Moreover, this compound has been found to have potential anticancer activity. The synthesis of this compound is easy and can be obtained in high yield and purity. However, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its activity. Further research is needed to study the potential therapeutic applications of this compound in more detail and to develop analogs with improved activity and selectivity.
Méthodes De Synthèse
The synthesis of {1'-[(2E)-2-methyl-2-buten-1-yl]-1,3'-bipiperidin-4-yl}methanol involves the reaction of 4-piperidone with 2-methyl-2-butenal in the presence of sodium borohydride. The resulting product is then treated with formaldehyde to obtain this compound. The synthesis of this compound has been reported in various research articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
{1'-[(2E)-2-methyl-2-buten-1-yl]-1,3'-bipiperidin-4-yl}methanol has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, anti-inflammatory, and analgesic properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Moreover, this compound has been found to have potential anticancer activity.
Propriétés
IUPAC Name |
[1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-3-14(2)11-17-8-4-5-16(12-17)18-9-6-15(13-19)7-10-18/h3,15-16,19H,4-13H2,1-2H3/b14-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRLLXJBCRGKSS-LZWSPWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCCC(C1)N2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCCC(C1)N2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

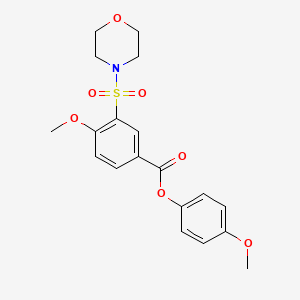
![5-{[4-(3-methylphenoxy)-1-piperidinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6106860.png)
![1-(3-furoyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane trifluoroacetate](/img/structure/B6106862.png)
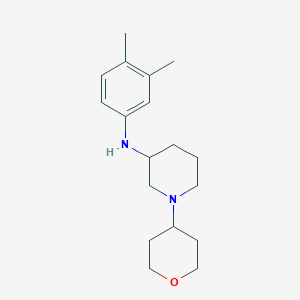
![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)glycinamide](/img/structure/B6106895.png)
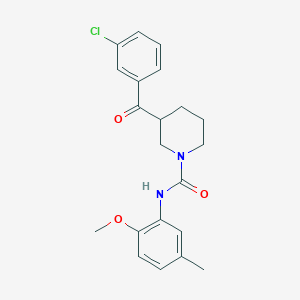
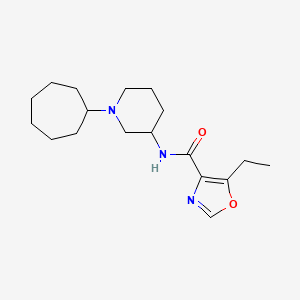

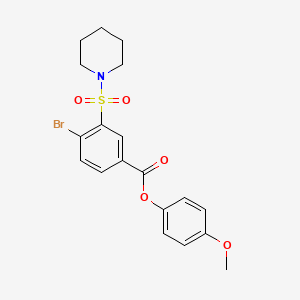
![3-(4-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6106918.png)
![2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis[1-(4-methylphenyl)ethanone]](/img/structure/B6106928.png)
![1-[benzyl(methyl)amino]-3-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6106936.png)
